molecular formula C6H10N2O2S B13325224 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol

Cat. No.: B13325224
M. Wt: 174.22 g/mol
InChI Key: BYFVXGOLRVKBLC-UHFFFAOYSA-N
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Description

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol typically involves the reaction of 5-amino-1,3-thiazole with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol, a compound with a thiazole moiety, has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C6H10N2OS
  • Molecular Weight : 158.22 g/mol
  • CAS Number : 2137082-68-7

Antimicrobial Activity

One of the primary areas of interest for this compound is its antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)Target Organisms
This compound0.0195Escherichia coli, Bacillus mycoides
Thiazole derivatives (various)0.0039 - 0.025Staphylococcus aureus, E. coli

Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited complete death of S. aureus and E. coli within 8 hours at a concentration of 0.025 mg/mL .

Antifungal Activity

The antifungal potential of thiazole derivatives has also been explored extensively. Compounds similar to this compound demonstrated inhibitory effects against various fungal strains.

Table 2: Antifungal Activity

CompoundMIC (mg/mL)Target Organisms
This compound0.0048Candida albicans
Other thiazole derivatives0.039Fusarium oxysporum

The compound showed promising results against C. albicans, indicating its potential as an antifungal agent .

The biological activity of thiazole-containing compounds is often attributed to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The presence of the amino group in the thiazole structure enhances its interaction with microbial targets, leading to increased efficacy against pathogens.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and tested their antibacterial properties against multiple strains, reporting significant activity with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • In Vivo Studies : In vivo tests demonstrated that certain thiazole derivatives could effectively reduce infection rates in animal models infected with resistant strains of bacteria .

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-[(5-amino-1,3-thiazol-2-yl)oxy]propan-1-ol

InChI

InChI=1S/C6H10N2O2S/c7-5-4-8-6(11-5)10-3-1-2-9/h4,9H,1-3,7H2

InChI Key

BYFVXGOLRVKBLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)OCCCO)N

Origin of Product

United States

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